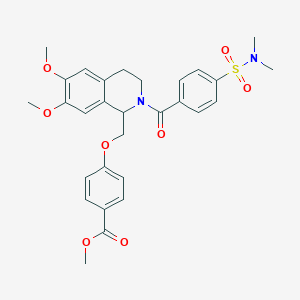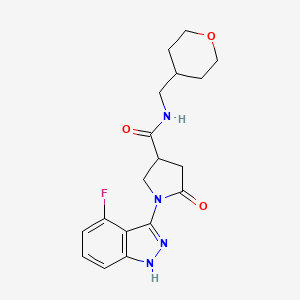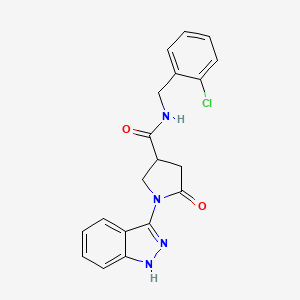
1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, morpholine, and pyrrolidine moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting with a suitable precursor, such as 2-bromoaniline, the indazole core can be formed through cyclization reactions.
Bromination: The indazole core can be brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Pyrrolidine Carboxamide: The brominated indazole can be reacted with a pyrrolidine derivative to form the carboxamide linkage.
Introduction of the Morpholinoethyl Group: Finally, the morpholinoethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the indazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted indazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the bromine, morpholine, and pyrrolidine groups may enhance its binding affinity and specificity for certain targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-chloro-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure with chlorine instead of bromine.
1-(6-fluoro-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure with fluorine instead of bromine.
1-(6-methyl-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of 1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholinoethyl)-5-oxo-3-pyrrolidinecarboxamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, and methyl groups, which can affect the compound’s interactions with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C18H22BrN5O3 |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
1-(6-bromo-1H-indazol-3-yl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22BrN5O3/c19-13-1-2-14-15(10-13)21-22-17(14)24-11-12(9-16(24)25)18(26)20-3-4-23-5-7-27-8-6-23/h1-2,10,12H,3-9,11H2,(H,20,26)(H,21,22) |
Clave InChI |
XKGFODKDPVMJSW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223385.png)
![N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223387.png)
![N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11223397.png)
![4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11223402.png)
![N-cyclooctyl-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11223416.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11223418.png)
![2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11223421.png)
![N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11223425.png)

![5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11223438.png)

![3-fluoro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11223463.png)
![Propan-2-yl 2-({[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11223469.png)
